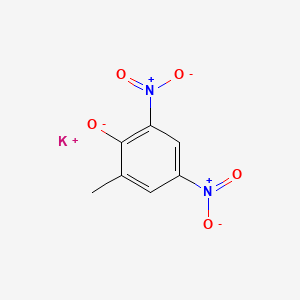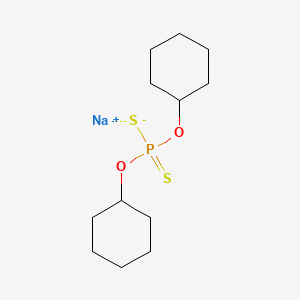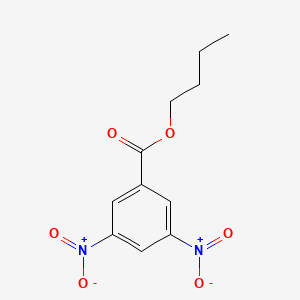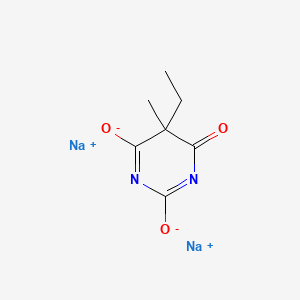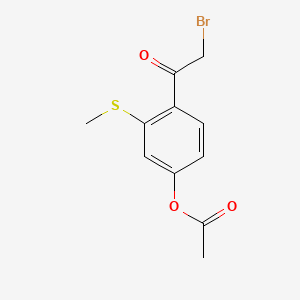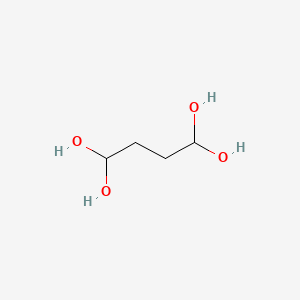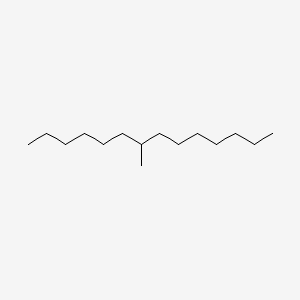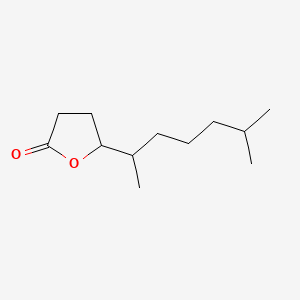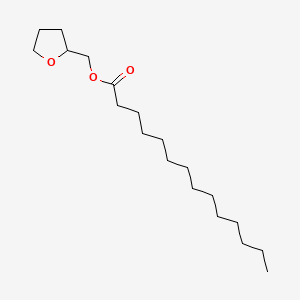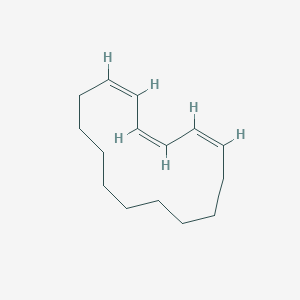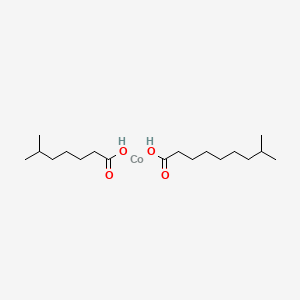
(Isodecanoato-O)(isooctanoato-O)cobalt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (isodecanoato-O)(isooctanoato-O)cobalt typically involves the reaction of cobalt salts with isodecanoic acid and isooctanoic acid under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation of the cobalt ion. The reaction mixture is heated to facilitate the formation of the coordination complex, followed by purification steps to isolate the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale reactions using cobalt chloride or cobalt nitrate as the cobalt source. The acids, isodecanoic acid and isooctanoic acid, are added in stoichiometric amounts, and the reaction is conducted in a solvent such as toluene or xylene. The mixture is refluxed, and the product is purified through distillation or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
(isodecanoato-O)(isooctanoato-O)cobalt undergoes various chemical reactions, including:
Oxidation: The cobalt center can be oxidized to higher oxidation states.
Reduction: The cobalt center can be reduced to lower oxidation states.
Substitution: Ligands around the cobalt center can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or oxygen gas under acidic conditions.
Reduction: Sodium borohydride or hydrogen gas under pressure.
Substitution: Ligand exchange reactions using phosphines or amines.
Major Products Formed
Oxidation: Higher oxidation state cobalt complexes.
Reduction: Lower oxidation state cobalt complexes.
Substitution: New cobalt complexes with different ligands.
Scientific Research Applications
(isodecanoato-O)(isooctanoato-O)cobalt has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis, particularly in oxidation and reduction reactions.
Biology: Investigated for its potential role in enzyme mimetics and as a model for studying cobalt-containing enzymes.
Medicine: Explored for its potential use in cobalt-based drugs and as a contrast agent in medical imaging.
Industry: Utilized in the production of coatings, adhesives, and as a drying agent in paints and varnishes.
Mechanism of Action
The mechanism of action of (isodecanoato-O)(isooctanoato-O)cobalt involves the coordination of the cobalt center with various ligands. The cobalt ion can undergo redox reactions, facilitating electron transfer processes. The molecular targets include organic substrates that can coordinate with the cobalt center, leading to catalytic transformations. The pathways involved include ligand exchange, electron transfer, and coordination chemistry.
Comparison with Similar Compounds
Similar Compounds
Cobalt(II) acetate: Similar in terms of cobalt coordination but with acetate ligands.
Cobalt(II) chloride: A simple cobalt salt used in various chemical reactions.
Cobalt(III) acetylacetonate: A cobalt complex with acetylacetonate ligands, used as a catalyst.
Uniqueness
(isodecanoato-O)(isooctanoato-O)cobalt is unique due to its specific ligand environment, which imparts distinct chemical properties and reactivity. The combination of isodecanoic acid and isooctanoic acid ligands provides a unique steric and electronic environment around the cobalt center, making it suitable for specific catalytic applications.
Properties
CAS No. |
84282-05-3 |
|---|---|
Molecular Formula |
C18H36CoO4 |
Molecular Weight |
375.4 g/mol |
IUPAC Name |
cobalt;6-methylheptanoic acid;8-methylnonanoic acid |
InChI |
InChI=1S/C10H20O2.C8H16O2.Co/c1-9(2)7-5-3-4-6-8-10(11)12;1-7(2)5-3-4-6-8(9)10;/h9H,3-8H2,1-2H3,(H,11,12);7H,3-6H2,1-2H3,(H,9,10); |
InChI Key |
RFMQXLHAMLMLGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCC(=O)O.CC(C)CCCCC(=O)O.[Co] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[(2-methyldecylidene)amino]benzoate](/img/structure/B12661015.png)
